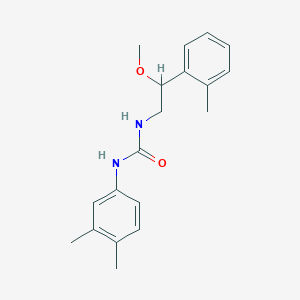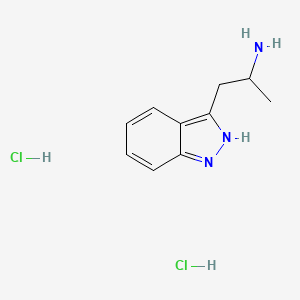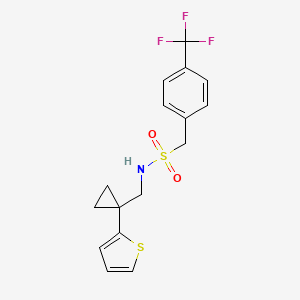![molecular formula C10H13FO2 B2709930 [4-(3-Fluoropropoxy)phenyl]methanol CAS No. 449778-58-9](/img/structure/B2709930.png)
[4-(3-Fluoropropoxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(3-Fluoropropoxy)phenyl]methanol” is a chemical compound with the CAS Number: 449778-58-9 . It has a linear formula of C10H13FO2 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C10H13FO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,12H,1,6-8H2 . This indicates the presence of 10 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 184.21 . It has a melting point range of 52 - 54 degrees Celsius . The compound is solid in its physical form .Scientific Research Applications
Interaction with Alcohols
Maity, D. K. Maity, and G. Patwari (2011) explored the interaction of alcohols with fluorophenylacetylenes, shedding light on the structural motifs and hydrogen bonding behavior when mixed with methanol. Their research indicates that the presence of fluorine on the phenyl ring alters the hydrogen bonding pattern compared to non-fluorinated counterparts, highlighting the subtle yet significant effects of fluorination on molecular interactions (Maity et al., 2011).
Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) developed comb-shaped sulfonated poly(arylene ether sulfone) copolymers for use as proton exchange membranes, utilizing a sulfonated side-chain grafting unit synthesized from sulfonated 4-fluorobenzophenone. Their findings suggest these polymers exhibit high proton conductivity, making them promising materials for fuel cell applications (Kim et al., 2008).
Synthesis and Characterization
Chavan and Gop (2016) focused on the synthesis and characterization of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one, examining its refractive indices in various solvent mixtures. Their study provides foundational data on the physical properties of fluorophenyl compounds, contributing to the understanding of their interactions in different chemical environments (Chavan & Gop, 2016).
Catalytic Applications
Sun, Y.-H. Sun, and Rao (2014) highlighted the advantages of palladium-catalyzed C-H halogenation for the synthesis of multi-substituted arenes, including (6-Amino-2-chloro-3-fluorophenyl)methanol. Their research underscores the potential for using fluorophenyl compounds in catalytic processes, offering insights into reaction conditions, yields, and selectivity (Sun et al., 2014).
Safety and Hazards
The safety information for “[4-(3-Fluoropropoxy)phenyl]methanol” includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
[4-(3-fluoropropoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,12H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLWPIJNZZKLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2709848.png)

![2-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2709851.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2709856.png)
![4-(3-Fluoro-4-methoxyphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]butan-1-one](/img/structure/B2709857.png)


![methyl [3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B2709862.png)
![N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2709863.png)
![3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2709864.png)



![2-[1-[4-(Aminomethyl)pyridin-3-yl]piperidin-4-yl]acetamide](/img/structure/B2709870.png)
